![molecular formula C7H7BrN2 B1353915 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine CAS No. 74976-34-4](/img/structure/B1353915.png)
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Overview
Description
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a bromine atom attached to a pyrrolo[3,2-c]pyridine core
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This inhibition disrupts the normal signaling pathways of the receptors, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the FGF-FGFR axis , a signal transduction pathway that regulates organ development, cell proliferation, and migration, among other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . It also significantly reduces the migration and invasion abilities of certain cancer cells .
Biochemical Analysis
Biochemical Properties
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine plays a significant role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. One of the key interactions is with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions are crucial as they can inhibit the activity of these receptors, which are involved in cell proliferation, differentiation, and survival. The compound’s ability to inhibit FGFRs makes it a potential candidate for cancer therapy, as abnormal activation of FGFR signaling pathways is associated with various types of tumors .
Cellular Effects
The effects of this compound on cellular processes have been extensively studied. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, this compound significantly reduces the migration and invasion abilities of cancer cells, highlighting its potential as an anti-metastatic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These pathways are essential for cell growth, survival, and migration, and their inhibition can result in reduced tumor growth and metastasis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound have been observed in various laboratory settings. Studies have shown that the compound remains stable under standard laboratory conditions and retains its biological activity over time . Prolonged exposure to certain environmental factors such as light and heat may lead to its degradation. Long-term studies have indicated that continuous exposure to this compound can result in sustained inhibition of cell proliferation and migration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been found to effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects such as weight loss, organ toxicity, and behavioral changes. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various enzymatic reactions . Cytochrome P450 enzymes play a significant role in its metabolism, leading to the formation of several metabolites. These metabolites may have different biological activities and contribute to the overall effects of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. Its distribution is influenced by factors such as lipophilicity and molecular size, which affect its ability to cross cell membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with various cellular components . The compound may also be directed to specific organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of the corresponding pyrrolo[3,2-c]pyridine precursor. This can be achieved through various methods, including:
Direct Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Palladium-Catalyzed Cross-Coupling: Employing palladium catalysts to facilitate the coupling of a brominated precursor with a suitable pyrrolo[3,2-c]pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The choice of brominating agent and catalyst can vary based on cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Cross-Coupling Reactions: Utilizing palladium or other metal catalysts to form carbon-carbon bonds with various organic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.
Cross-Coupling: Palladium catalysts, phosphine ligands, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while cross-coupling reactions can produce various arylated or alkylated compounds.
Scientific Research Applications
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of biological pathways and molecular interactions.
Materials Science: It is employed in the development of novel materials with unique electronic or optical properties.
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-pyrrolo[3,2-b]pyridine: A closely related compound with a similar structure but different positional isomerism.
6-Bromo-1H-benzimidazole: Another brominated heterocycle with distinct chemical properties.
2-Chloroquinoxaline: A chlorinated analog with different reactivity and applications.
Uniqueness
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific bromination pattern and the resulting electronic and steric effects. These properties make it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
6-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-7-3-6-5(4-10-7)1-2-9-6/h3-4,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGWYCFURLIXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=NC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503111 | |
| Record name | 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74976-34-4 | |
| Record name | 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



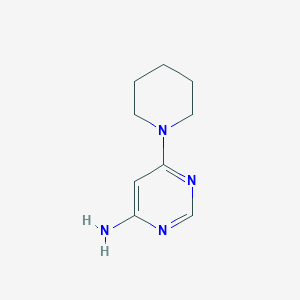
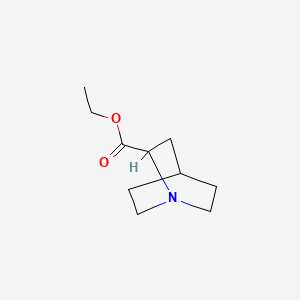
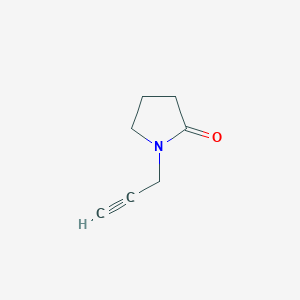
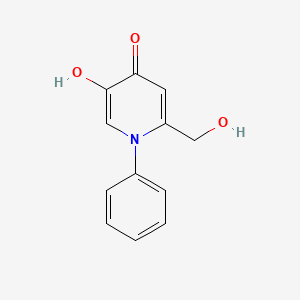

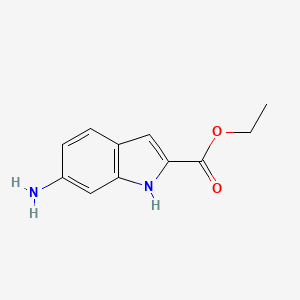



![1,2-dimethyl-3H-benzo[e]indole](/img/structure/B1353861.png)



